molecular formula C13H17Cl2NO4 B14913909 Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride

Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride

Cat. No.: B14913909
M. Wt: 322.18 g/mol
InChI Key: XEZOQIIKRYUESX-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dioxolane ring and a chlorinated benzyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate, 2-amino-5-chlorobenzyl alcohol. This intermediate is then reacted with a dioxolane derivative under acidic conditions to form the dioxolane ring. The final step involves esterification with methyl acetate and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorinated benzyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkyl halides.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of chlorinated benzyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorinated benzyl group can interact with hydrophobic regions. These interactions can lead to changes in the structure and function of the target molecules, ultimately affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-chlorobenzoate: A simpler compound with similar functional groups but lacking the dioxolane ring.

    Methyl 5-chloroanthranilate: Another related compound with a chlorinated benzyl group.

    2-Amino-5-chlorobenzoic acid methyl ester: Similar structure but different functional groups.

Uniqueness

Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs.

Properties

Molecular Formula

C13H17Cl2NO4

Molecular Weight

322.18 g/mol

IUPAC Name

methyl 2-[2-[(2-amino-5-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetate;hydrochloride

InChI

InChI=1S/C13H16ClNO4.ClH/c1-17-12(16)8-13(18-4-5-19-13)7-9-6-10(14)2-3-11(9)15;/h2-3,6H,4-5,7-8,15H2,1H3;1H

InChI Key

XEZOQIIKRYUESX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(OCCO1)CC2=C(C=CC(=C2)Cl)N.Cl

Origin of Product

United States

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